An In-depth Technical Guide to cis-5-Dodecenoic Acid: Core Properties and Methodologies
An In-depth Technical Guide to cis-5-Dodecenoic Acid: Core Properties and Methodologies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cis-5-Dodecenoic acid, a monounsaturated medium-chain fatty acid, is emerging as a molecule of interest in various research fields, particularly for its role as an anti-inflammatory agent. This technical guide provides a comprehensive overview of its fundamental properties, biological activities, and detailed experimental protocols relevant to its study. The information is intended to support researchers, scientists, and drug development professionals in their exploration of this compound.
Core Properties of cis-5-Dodecenoic Acid
Cis-5-Dodecenoic acid is an organic compound with a 12-carbon chain and a single cis-configured double bond at the fifth carbon position.[1][2] It is also known by other names, including (5Z)-dodec-5-enoic acid and Lauroleinic acid.[1] This fatty acid is an endogenous metabolite found in biological systems and has been identified in the essential oils of certain plants, such as Paeonia lactiflora Pall.[1]
Quantitative Data Summary
The following table summarizes the key quantitative properties of cis-5-Dodecenoic acid for easy reference and comparison.
| Property | Value | Citations |
| IUPAC Name | (5Z)-dodec-5-enoic acid | [1] |
| Synonyms | cis-5-Dodecenoic acid, 5Z-Dodecenoic acid, Lauroleinic acid | [1] |
| CAS Number | 2430-94-6 | [1] |
| Molecular Formula | C₁₂H₂₂O₂ | [1][2][3] |
| Molecular Weight | 198.30 g/mol | [1][2][4] |
| Physical State | Colorless to light yellow liquid/oil | [1][5] |
| Density | 0.906 g/mL at 25 °C | [1][5][6] |
| Melting Point | 9.63 °C (estimate) | [1][6] |
| Boiling Point | 135 °C at 0.4 mm Hg | [1][6] |
| Flash Point | >230 °F (>110 °C) | [1][6] |
| Solubility | Slightly soluble in chloroform (B151607) and methanol (B129727).[1][6] Soluble in DMSO (100 mg/mL) and ethanol (B145695) (10 mg/mL).[3][7] | [1][3][6][7] |
| pKa | 4.77 ± 0.10 (Predicted) | [6] |
| LogP (octanol/water) | 3.768 | [1] |
Biological Activity and Signaling Pathways
Cis-5-Dodecenoic acid exhibits notable anti-inflammatory activity through the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[5] These enzymes are critical in the biosynthesis of prostaglandins (B1171923), which are key mediators of inflammation.[1][5] By inhibiting COX enzymes, cis-5-Dodecenoic acid reduces the synthesis of prostaglandins from arachidonic acid.[5] At a concentration of 100 μg/mL, it demonstrates inhibitory activities of 35% on COX-1 and 32% on COX-2.[5] However, at 60 μg/mL, it does not show significant antioxidant activity.[5]
This fatty acid is also involved in the β-oxidative metabolic pathway.[5] Its metabolic rate is significantly lower than that of saturated fatty acids.[5] The dehydrogenation rate of cis-5-dodecenoyl-CoA, the activated form of cis-5-Dodecenoic acid, is only 10-44% of that of saturated acyl-CoAs in β-oxidation experiments.[5]
Prostaglandin (B15479496) Synthesis Inhibition Pathway
The following diagram illustrates the inhibition of the prostaglandin synthesis pathway by cis-5-Dodecenoic acid.
Fatty Acid β-Oxidation Pathway
The diagram below outlines the general pathway for the β-oxidation of fatty acids, where cis-5-Dodecenoic acid is metabolized.
Experimental Protocols
This section provides detailed methodologies for the extraction, purification, and analysis of cis-5-Dodecenoic acid, as well as a protocol for assessing its COX inhibitory activity.
Protocol 1: Extraction of cis-5-Dodecenoic Acid from Plant Material
This protocol outlines a general procedure for the extraction of fatty acids from plant tissues, which can be adapted for sources known to contain cis-5-Dodecenoic acid.
Materials:
-
Plant material (e.g., seeds, leaves)
-
Mortar and pestle or blender
-
Methanol
-
Chloroform
-
0.9% NaCl solution
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Centrifuge and centrifuge tubes
Methodology:
-
Homogenization: Grind the fresh or dried plant material into a fine powder using a mortar and pestle or a blender.
-
Lipid Extraction (Bligh-Dyer Method):
-
To the homogenized tissue, add a mixture of chloroform and methanol (1:2, v/v).
-
Vortex or shake vigorously for 15 minutes.
-
Add chloroform and 0.9% NaCl solution to achieve a final ratio of chloroform:methanol:water of 2:2:1.8.
-
Vortex again for 2 minutes to ensure thorough mixing.
-
-
Phase Separation:
-
Centrifuge the mixture at 3000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower chloroform layer, which contains the lipids, using a Pasteur pipette.
-
-
Drying and Concentration:
-
Dry the chloroform extract over anhydrous sodium sulfate.
-
Filter the dried extract to remove the sodium sulfate.
-
Evaporate the solvent using a rotary evaporator under reduced pressure to obtain the crude lipid extract.
-
-
Storage: Store the crude extract at -20°C under a nitrogen atmosphere to prevent oxidation.
Protocol 2: Purification by Column Chromatography
This protocol describes the purification of cis-5-Dodecenoic acid from the crude lipid extract using silica (B1680970) gel column chromatography.
Materials:
-
Crude lipid extract
-
Silica gel (60-120 mesh)
-
Glass chromatography column
-
Hexane
-
Ethyl acetate (B1210297)
-
Thin-layer chromatography (TLC) plates (silica gel)
-
TLC developing chamber
-
UV lamp or iodine chamber for visualization
Methodology:
-
Column Packing:
-
Prepare a slurry of silica gel in hexane.
-
Pour the slurry into the chromatography column and allow it to pack uniformly, draining the excess solvent.
-
-
Sample Loading:
-
Dissolve the crude lipid extract in a minimal amount of hexane.
-
Carefully load the sample onto the top of the silica gel bed.
-
-
Elution:
-
Begin elution with 100% hexane.
-
Gradually increase the polarity of the eluting solvent by adding increasing proportions of ethyl acetate to the hexane (e.g., 99:1, 98:2, 95:5, etc.).
-
-
Fraction Collection:
-
Collect the eluate in small fractions.
-
-
TLC Analysis:
-
Monitor the separation by spotting the collected fractions on a TLC plate.
-
Develop the TLC plate in a suitable solvent system (e.g., hexane:ethyl acetate 8:2).
-
Visualize the spots under a UV lamp or in an iodine chamber.
-
-
Pooling and Concentration:
-
Combine the fractions containing the purified cis-5-Dodecenoic acid (identified by comparison with a standard, if available).
-
Evaporate the solvent from the pooled fractions using a rotary evaporator to obtain the purified compound.
-
Protocol 3: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol details the analysis of purified cis-5-Dodecenoic acid using GC-MS after derivatization to its fatty acid methyl ester (FAME).
Materials:
-
Purified cis-5-Dodecenoic acid
-
Methanolic HCl (1.25 M) or BF₃-methanol
-
Hexane
-
Anhydrous sodium sulfate
-
GC-MS system with a suitable capillary column (e.g., DB-WAX or DB-FFAP)
Methodology:
-
Derivatization to FAME:
-
To the purified sample, add methanolic HCl or BF₃-methanol.
-
Heat the mixture at 60-70°C for 30 minutes in a sealed vial.
-
After cooling, add water and extract the FAME with hexane.
-
Wash the hexane layer with water and dry it over anhydrous sodium sulfate.
-
-
GC-MS Analysis:
-
Inject an aliquot of the hexane solution containing the FAME into the GC-MS.
-
GC Conditions (Example):
-
Injector Temperature: 250°C
-
Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 240°C at 10°C/min, and hold for 10 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions (Example):
-
Ion Source Temperature: 230°C
-
Scan Range: m/z 40-500
-
-
-
Identification: Identify the methyl cis-5-dodecenoate peak based on its retention time and comparison of its mass spectrum with a reference library (e.g., NIST).
Protocol 4: COX Inhibition Assay
This protocol provides a general method for assessing the inhibitory activity of cis-5-Dodecenoic acid on COX-1 and COX-2 enzymes using a commercially available screening kit.
Materials:
-
Purified cis-5-Dodecenoic acid
-
COX-1 and COX-2 enzymes (human recombinant)
-
Arachidonic acid (substrate)
-
COX assay buffer
-
Fluorometric probe (e.g., Amplex Red)
-
Known COX inhibitor (e.g., Celecoxib for COX-2, SC-560 for COX-1) as a positive control
-
DMSO (for dissolving the test compound)
-
96-well black microplate
-
Fluorescence plate reader
Methodology:
-
Preparation of Reagents:
-
Prepare a stock solution of cis-5-Dodecenoic acid in DMSO.
-
Prepare serial dilutions of the test compound and the positive control in the assay buffer.
-
-
Enzyme Reaction:
-
In a 96-well plate, add the COX assay buffer, the fluorometric probe, and the COX enzyme (COX-1 or COX-2).
-
Add the diluted cis-5-Dodecenoic acid or control inhibitor to the respective wells.
-
Incubate for a short period (e.g., 10-15 minutes) at 37°C.
-
-
Initiation of Reaction:
-
Initiate the reaction by adding the arachidonic acid substrate to all wells.
-
-
Measurement:
-
Immediately measure the fluorescence intensity kinetically over a period of 5-10 minutes using a fluorescence plate reader (e.g., excitation at 535 nm and emission at 590 nm for Amplex Red).
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the percent inhibition relative to the no-inhibitor control.
-
Plot the percent inhibition against the inhibitor concentration to calculate the IC₅₀ value.
-
Experimental Workflow Diagram
The following diagram provides a logical workflow for the extraction, purification, analysis, and biological activity testing of cis-5-Dodecenoic acid.
Conclusion
This technical guide provides a foundational resource for the study of cis-5-Dodecenoic acid. The compiled data on its physicochemical properties, along with detailed experimental protocols and visual representations of its biological pathways and experimental workflows, are intended to facilitate further research into its therapeutic potential. As interest in non-steroidal anti-inflammatory agents from natural sources continues to grow, a thorough understanding of compounds like cis-5-Dodecenoic acid is crucial for advancing drug discovery and development efforts.
References
- 1. academic.oup.com [academic.oup.com]
- 2. ijbs.com [ijbs.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Latest progress in the development of cyclooxygenase-2 pathway inhibitors targeting microsomal prostaglandin E2 synthase-1 - PMC [pmc.ncbi.nlm.nih.gov]
